N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
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Description
The compound is a complex organic molecule with several functional groups, including a cyclohexylamino group, a thioether group, an indole group, and a methoxybenzamide group. These groups are common in many pharmaceuticals and bioactive compounds .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it might involve several steps including amide coupling, thioether formation, and indole synthesis. The cyclohexylamine component could potentially be derived from cyclohexanol .Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the cyclic cyclohexyl and indole groups. The electron-donating methoxy group and electron-withdrawing amide group could create interesting electronic properties .Chemical Reactions Analysis
The compound contains several reactive sites. The amide group could participate in hydrolysis or condensation reactions. The thioether group could undergo oxidation to form sulfoxides or sulfones .Scientific Research Applications
Drug Impurity Analysis
Research has identified impurities in Repaglinide, an antidiabetic drug, through ultra-performance liquid chromatography. Among the detected impurities, compounds with structural elements similar to N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide were characterized, including N-cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide. These impurities were isolated using preparative high-performance liquid chromatography and identified through comprehensive spectral analysis, including liquid chromatography-electrospray ionization-mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy (Kancherla et al., 2018).
Structural Analysis and Drug Design
Structural analysis and synthesis of compounds related to this compound have been carried out to understand their chemical and physical properties. Studies on glibenclamide, an antidiabetic drug with a similar structural framework, provided insights into its solid-state and solution behavior, which is crucial for developing new drugs with improved efficacy and safety profiles (Sanz et al., 2012).
Properties
IUPAC Name |
N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-32-23-14-8-6-12-21(23)26(31)27-15-16-29-17-24(20-11-5-7-13-22(20)29)33-18-25(30)28-19-9-3-2-4-10-19/h5-8,11-14,17,19H,2-4,9-10,15-16,18H2,1H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPMNVWUSKUQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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